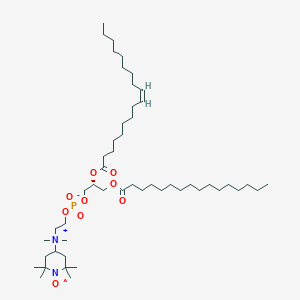
CID 131865496
Übersicht
Beschreibung
16:0-18:1 Tempo PC is a stable isotope and functions as an erythrocyte sedimentation rate (ESR) probe.
16:0-18:1 Tempo PC is a stable isotope and acts as an erythrocyte sedimentation rate (ESR) probe.
Wissenschaftliche Forschungsanwendungen
Methodological Challenges in Child and Adolescent Development Research
Scientific research encompasses various methodologies, including descriptive, predictive, and explanatory research, each requiring different designs and approaches. In developmental studies, aligning research goals with appropriate designs is crucial for effective investigation. Alternative techniques such as machine learning and Mendelian randomization offer potential solutions for bridging gaps in research design and goals, enhancing the understanding of developmental processes (Hamaker, Mulder, & van IJzendoorn, 2020).
Enhancing Programming Productivity in Scientific Research
The development and maintenance of scientific software are challenging due to the complexity of scientific codes and the expertise required. Modern scientific frameworks and grid computing have emerged to facilitate the development of applications, enabling rapid assembly from existing libraries. This approach contrasts with traditional methods, highlighting the importance of leveraging frameworks for improving programming productivity in scientific research (Appelbe, Moresi, Quenette, & Simter, 2007).
Computing with Infinite Data (CID)
The CID project focuses on computing with infinite objects, such as real numbers, to address theoretical and applied aspects of scientific computing. By considering exact real numbers and employing strategies like exact real arithmetic, the project aims to improve efficiency and verification in engineering applications, offering a novel approach to dealing with infinite data in scientific research (Spreen, 2017).
Legal and Licensing Considerations in Scientific Software
The distribution and licensing of scientific software are crucial for ensuring reproducibility and collaboration in research. Understanding the legal landscape and selecting appropriate licenses are essential for scientist-programmers to effectively share their work, contributing to the broader scientific community's ability to build upon existing research (Morin, Urban, & Śliż, 2012).
Eigenschaften
InChI |
InChI=1S/C50H96N2O9P/c1-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-48(54)61-46(43-58-47(53)37-35-33-31-29-27-25-22-20-18-16-14-12-10-2)44-60-62(56,57)59-40-39-52(7,8)45-41-49(3,4)51(55)50(5,6)42-45/h23-24,45-46H,9-22,25-44H2,1-8H3/b24-23-/t46-/m1/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQANLHLQONQGV-JHXSWNAYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H96N2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5H-pyrimido[5,4-b]indol-4-yl)morpholine](/img/structure/B3079765.png)







![(1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(tert-butoxy)-3-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium benzenesulfonate](/img/structure/B3079814.png)



![3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3079851.png)
